4-(4-methoxybenzoyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide
Description
Properties
IUPAC Name |
4-(4-methoxybenzoyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4/c1-26-17-7-3-14(4-8-17)12-23-21(25)19-11-16(13-22-19)20(24)15-5-9-18(27-2)10-6-15/h3-11,13,22H,12H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKMCMACEVULDCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC(=CN2)C(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methoxybenzoyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide typically involves multi-step organic reactions
Pyrrole Synthesis: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine under acidic conditions.
Introduction of Methoxybenzoyl Group: The methoxybenzoyl group can be introduced through Friedel-Crafts acylation, where the pyrrole reacts with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Attachment of Methoxyphenylmethyl Group: The final step involves the reaction of the intermediate with 4-methoxybenzylamine, forming the carboxamide linkage under conditions such as heating in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, forming corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: Electrophilic aromatic substitution can occur on the benzene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Methoxybenzoic acid derivatives.
Reduction: Methoxybenzyl alcohol derivatives.
Substitution: Halogenated methoxybenzoyl derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, 4-(4-methoxybenzoyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide serves as a building block for more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the synthesis of novel compounds.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structure suggests it could interact with biological targets such as enzymes or receptors, potentially leading to the discovery of new drugs.
Industry
In materials science, the compound could be used in the development of new polymers or as a precursor for advanced materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism by which 4-(4-methoxybenzoyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide exerts its effects depends on its interaction with molecular targets. For instance, if used as a pharmaceutical, it might inhibit or activate specific enzymes or receptors, altering biochemical pathways. The methoxy groups could enhance its binding affinity through hydrogen bonding or hydrophobic interactions.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
The following table summarizes structural and synthetic differences between the target compound and its analogs:
Structural Modifications and Implications
Position 4 Substituent Variations
- 4-Methoxybenzoyl (Target Compound) : This group contributes to π-π stacking interactions and increases lipophilicity. Analogous compounds with this substituent (e.g., LMM5 ) show antifungal activity, though direct comparisons are speculative.
- Benzyl(methyl)sulfamoyl : Introduces sulfonamide functionality, which is common in enzyme inhibitors.
Amide Substituent Variations
- 4-Methoxyphenylmethyl : Common in neuropeptide FF antagonists (e.g., compound 36 ), suggesting a role in receptor binding.
- 3-Morpholinopropyl : The morpholine ring enhances water solubility, critical for pharmacokinetics.
- 4-Pyridinylmethyl : Polar pyridine moiety may improve target specificity in hydrophilic environments.
Core Structure Differences
- Pyrrole vs. Pyrrole cores, as in the target compound, offer planar geometry for aromatic interactions.
Biological Activity
The compound 4-(4-methoxybenzoyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide is a pyrrole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a pyrrole ring substituted with a carboxamide and methoxy groups, which are crucial for its biological activity.
Antimicrobial Activity
Recent studies have indicated that pyrrole derivatives, including the compound , exhibit significant antimicrobial properties. For instance, a related study demonstrated that pyrrole-2-carboxamides showed potent activity against drug-resistant strains of Mycobacterium tuberculosis (MIC < 0.016 μg/mL) while maintaining low cytotoxicity (IC50 > 64 μg/mL) . The mechanism of action was linked to the inhibition of mycolic acid biosynthesis through targeting the mmpL3 gene in M. tuberculosis .
Table 1: Antimicrobial Activity of Pyrrole Derivatives
| Compound | MIC (μg/mL) | IC50 (μg/mL) | Target |
|---|---|---|---|
| This compound | <0.016 | >64 | MmpL3 |
| Compound 32 (related pyrrole) | <0.016 | >64 | MmpL3 |
Cytotoxic Activity
The cytotoxic effects of the compound were evaluated against various cancer cell lines. In vitro studies revealed that the compound exhibited moderate cytotoxicity against several human cancer cell lines, including A-431 and Jurkat cells, with IC50 values indicating significant growth inhibition . The SAR analysis suggested that specific substituents on the phenyl rings enhance cytotoxic activity.
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (μM) |
|---|---|
| A-431 | <10 |
| Jurkat | <15 |
Structure-Activity Relationship (SAR)
The SAR studies highlighted that the presence of methoxy groups on the phenyl rings significantly contributes to the biological activity of pyrrole derivatives. Compounds with electron-withdrawing groups showed enhanced potency against bacterial strains, while modifications at specific positions on the pyrrole ring altered cytotoxic profiles.
Key Findings:
- Methoxy Substituents: Enhance solubility and bioavailability.
- Electron-Withdrawing Groups: Improve antimicrobial efficacy.
- Bulky Substituents: Affect binding affinity to target proteins.
Case Studies
- Study on Drug Resistance : A study focused on drug-resistant M. tuberculosis indicated that derivatives similar to our compound effectively inhibited bacterial growth and showed promising results in animal models .
- Cancer Therapeutics : Another research highlighted the potential of methoxy-substituted pyrroles as anticancer agents, demonstrating their ability to induce apoptosis in cancer cells via mitochondrial pathways .
Q & A
Basic: What synthetic methodologies are recommended for synthesizing 4-(4-methoxybenzoyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide?
Answer:
The synthesis typically involves multi-step organic reactions, including:
- Step 1: Formation of the pyrrole core via cyclization or substitution reactions.
- Step 2: Introduction of the 4-methoxybenzoyl group via Friedel-Crafts acylation or nucleophilic substitution.
- Step 3: Coupling the N-[(4-methoxyphenyl)methyl]carboxamide moiety using carbodiimide-mediated amidation.
Critical Parameters:
- Temperature: Maintain 0–5°C during acylation to minimize side reactions.
- Solvent Choice: Use anhydrous dichloromethane or DMF to enhance reaction efficiency.
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity.
Characterization via NMR (¹H/¹³C), IR, and Mass Spectrometry confirms structural integrity .
Basic: Which spectroscopic techniques are essential for characterizing this compound?
Answer:
- ¹H/¹³C NMR: Assign proton environments (e.g., methoxy groups at δ ~3.8 ppm, pyrrole protons at δ ~6.5–7.2 ppm) .
- IR Spectroscopy: Identify carbonyl stretches (amide C=O at ~1650 cm⁻¹, benzoyl C=O at ~1680 cm⁻¹) .
- Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]+ calculated for C₂₃H₂₁N₂O₄: 397.15) .
Advanced Tip: Use X-ray crystallography (if crystalline) to resolve stereoelectronic effects .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Answer:
- Comparative SAR Studies: Test structural analogs (e.g., replacing methoxy with chloro groups) to isolate pharmacophore contributions .
- Dose-Response Curves: Validate activity across multiple concentrations (e.g., IC₅₀ values in anticancer assays).
- Target Validation: Use siRNA knockdown or CRISPR-Cas9 to confirm target specificity if conflicting mechanisms are proposed .
Example: A study comparing N-(4-methoxyphenyl)benzamide (lacking pyrrole) showed reduced activity, highlighting the pyrrole ring’s role .
Advanced: What strategies optimize reaction yields during the coupling of the methoxyphenylmethyl group?
Answer:
- Activating Agents: Use HOBt/DCC or EDCI for efficient amide bond formation.
- Microwave-Assisted Synthesis: Reduces reaction time (e.g., 30 min at 80°C vs. 12 hours conventional) .
- Inert Atmosphere: Conduct reactions under nitrogen/argon to prevent oxidation of sensitive intermediates .
Data-Driven Approach: Monitor reaction progress via TLC or HPLC to adjust stoichiometry in real time .
Basic: What are the solubility and stability profiles of this compound under experimental conditions?
Answer:
- Solubility: Soluble in DMSO (>10 mg/mL), moderately soluble in ethanol (<2 mg/mL). Avoid aqueous buffers without co-solvents.
- Stability: Store at –20°C in anhydrous DMSO; degradation observed after >48 hours at room temperature (HPLC monitoring advised) .
Advanced: How can computational modeling aid in predicting the compound’s mechanism of action?
Answer:
- Molecular Docking: Screen against targets like kinases or GPCRs using AutoDock Vina or Schrödinger.
- MD Simulations: Assess binding stability (e.g., RMSD <2 Å over 100 ns simulations).
- ADMET Prediction: Use SwissADME to optimize pharmacokinetic properties (e.g., logP ~3.5 for blood-brain barrier penetration) .
Case Study: A docking study with analogous pyrrole derivatives identified hydrogen bonding with kinase ATP pockets .
Basic: What safety precautions are critical when handling this compound?
Answer:
- PPE: Use nitrile gloves, lab coat, and safety goggles.
- Ventilation: Perform reactions in a fume hood due to potential irritant vapors (e.g., DMF).
- Spill Management: Neutralize with absorbent materials (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How can researchers validate the compound’s purity for in vivo studies?
Answer:
- HPLC-PDA: Ensure ≥95% purity with a C18 column (acetonitrile/water gradient).
- Elemental Analysis: Confirm C, H, N content within ±0.4% of theoretical values.
- Residual Solvent Testing: Use GC-MS to detect traces of DMF or dichloromethane (limit: <500 ppm) .
Advanced: What experimental designs address low reproducibility in biological assays?
Answer:
- Blind Testing: Randomize sample IDs to eliminate bias.
- Positive/Negative Controls: Include reference compounds (e.g., doxorubicin for cytotoxicity).
- Inter-Lab Validation: Collaborate with independent labs to confirm activity .
Example: A multi-lab study on pyrrole derivatives improved IC₅₀ reproducibility from ±25% to ±10% .
Advanced: How can structural modifications enhance the compound’s metabolic stability?
Answer:
- Deuterium Incorporation: Replace methoxy hydrogens with deuterium to slow CYP450-mediated oxidation.
- Steric Shielding: Introduce bulky groups (e.g., tert-butyl) near metabolically labile sites.
- Prodrug Approach: Mask the carboxamide as an ester for improved bioavailability .
Data Support: A methyl-substituted analog showed 3× longer half-life in murine models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
